Niclosamide

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:  S548510
  • CAS No.:  50-65-7
  • Molecular Formula:  C13H8Cl2N2O4
  • Molecular Weight:  327.12 g/mol
  • Purity:  >98% (or refer to the Certificate of Analysis)
  • Availability:   Please inquire
  • Price:   Please inquire
CAS Number

50-65-7

Product Name

Niclosamide

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

Appearance

Off-white to yellow solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)

InChI Key

RJMUSRYZPJIFPJ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C([N+]([O-])=O)C=C1Cl)C2=CC(Cl)=CC=C2O

Melting Point

230 °C
230.0 °C
225-230 °C

Solubility

1.6 mg/L (at 20 °C)
SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL
SOL IN ACETONE
Sol at 20 °C in 150 parts of alcohol
In water = 5-8 mg/L at 20 °C
In water 1.6 (pH 6.4), 110 (pH 9.1) (both in mg/L, 20 °C)
Soluble in common organic solvents such as ethanol and diethyl ether.
Nearly insoluble in n-hexane, dichloromethane, 2-propanol, toluene
Niclosamide is almost insoluble in water; sparingly soluble in ethanol, chloroform, or ether; and soluble in acetone.

Synonyms

Bayer 2353
Bayer 73
Bayluscide
Clonitralide
Fenasal
Niclocide
Niclosamide
Niclosamide, 2-Aminoethanol (1:1)
Phenasal
Radewerm
Trédémine
Yomesan

Shell Life

TABLETS ARE SENSITIVE TO MOISTURE.
Decomp more rapidly in the presence of ... UV irradiation.
It is stable to heat and is hydrolysed by concentrated acid or alkali.

Related CAS

1420-04-8 (2-aminoethanol (1:1))

Drug Indication

For the treatment of tapeworm and intestinal fluke infections: Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), Fasciolopsis buski (large intestinal fluke). Niclosamide is also used as a molluscicide in the control of schistosomiasis.

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Therapeutic Uses

Anticestodal Agents; Antinematodal Agents; Molluscacides
THERE ARE NO CONTRAINDICATIONS TO THE USE OF NICLOSAMIDE AS A TENIACIDE.
MEDICATION (VET): Niclosamide can also be used to treat tapeworm infections of lab animals /eg mice, rabbits, monkeys, or reptiles/. ... Niclosamide is admin orally in tablet form to dogs and cats ... It is usually admin to ruminants /eg cattle, sheep and goats/ ... as a drench ...
Therapeutic Use Niclosamide in the free-base form only is used primarily as a cestocide and to a lesser extent as a trematocide. The drug is formulated as a chewable tablet containing 500 mg of niclosamide. It is very effective against tapeworrn infections caused by Taenia saginata, Taenia solium, and Diphyllobothrium latum; tapeworms such as Hymenolepis diminuta, Hymenolepis nana, and Dipylidium caninum are somewhat more recalcitrant. For infections of Taenia saginata, Taenia solium, and Diphyllobothrium latum, single oral dosages of 2 gm (adult), 1.5 gm (child > 34 kg), and 1.0 gm (child 11-34 kg) are recommended. 0ther tapeworms may require repeated treatment for example, 2 gm/day in single daily doses for 7 days (adults), 1.5 gm given in a single dose on the first day followed by 1 gm/day for the next 6 days (child > 34 kg), and 1 gm given in a single dose on the first day followed by 500 mg/day for next 6 days (child 11-34 kg). Safety for use in children under 2 years of age has not been established. Since niclosamide is active only against intestinal cestodes, it is not effective for treatment of cysticercosis. As a trematocide, niclosamide is active mainly against flukes such as Fasciolopsis buski in the intestines.
Niclosamide is indicated in the treatment of diphyllobothriasis caused by Diphyllobothrium latum (broad or fish tapeworm). /Included in US product labeling/
Niclosamide is indicated in the treatment of hymenolepiasis caused by Hymenolepis nana (dwarf tapeworm) and Hymenolepis diminuta (rat tapeworm). /Included in US product labeling/
Niclosamide is indicated in the treatment of taeniasis caused by Taenia saginata (beef tapeworm). /Included in US product labeling/
Niclosamide is indicated in the treatment of taeniasis caused by .. Taenia solium (pork tapeworm). /NOT included in US product labeling/
Niclosamide is used in the treatment of dipylidiasis caused by Dipylidium caninum (dog and cat tapeworm). /NOT included in US product labeling/
... Niclosamide is the drug of choice for treatment of Taenia saginata and Taenia solium (port tapeworm infection); cure rates are approx 90%. Its is not absorbable and thus is nontoxic. ...

Pharmacology

Niclosamide is an antihelminth used against tapeworm infections. It may act by the uncoupling of the electron transport chain to ATP synthase. The disturbance of this crucial metabolic pathway prevents creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism.
Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.

MeSH Pharmacological Classification

Antinematodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02D - Anticestodals
P02DA - Salicylic acid derivatives
P02DA01 - Niclosamide

Mechanism of Action

Niclosamide works by killing tapeworms on contact. Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity. The killed worms are then passed in the stool or sometimes destroyed in the intestine. Niclosamide may work as a molluscicide by binding to and damaging DNA.
Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... .
Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide.

MeSH Tree

Chemicals and Drugs Category
Organic Chemicals
Amines
Aniline Compounds
Anilides
Salicylanilides

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
heteroorganic entity
organonitrogen compound
carboxamide
monocarboxylic acid amide
arenecarboxamide
benzamides

Physical Description

Solid

Vapor Pressure

1.49e-11 mmHg
<9.87X10-9 mm Hg at 20 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

50-65-7
1420-04-8

Colorform

PALE, YELLOW CRYSTALS
ALMOST COLORLESS CRYSTALS
A cream-colored or yellowish-white powder
Bright yellow crystalline solid

Articles

Title: Lithocholic acid-tryptophan conjugate (UniPR126) based mixed micelle as a nano carrier for specific delivery of niclosamide to prostate cancer via EphA2 receptor
Journal name: Int J Pharm
Journal date: 2021 Aug 10;605:120819.
Doi: 10.1016/j.ijpharm.2021.120819.
Author: Arun Kumar Jannu
Eswara Rao Puppala
Basveshwar Gawali
N P Syamprasad
Amit Alexander
Srujan Marepally
Naveen Chella
Jagadeesh Kumar Gangasani
V G M Naidu
Abstract: Targeted delivery of chemotherapeutic agents is considered a prominent strategy for the treatment of cancer due to its site-specific delivery, augmented penetration, bioavailability, and improved therapeutic efficiency. In the present study, we employed UniPR126 as a carrier in a mixed nanomicellar delivery system to target and deliver anticancer drug NIC specifically to cancer cells via EphA2 receptors as these receptors are overexpressed in cancer cells but not in normal cells. The specificity of the carrier was confirmed from the significant enhancement in the uptake of coumarin-6 loaded mixed nanomicelle by EphA2 highly expressed PC-3 cells compared to EphA2 low expressed H4 cells. Further, niclosamide-loaded lithocholic acid tryptophan conjugate-based mixed nanomicelle has shown significant synergistic cytotoxicity in PC-3 but not in H4 cells. In vivo anticancer efficacy data in PC-3 xenograft revealed a significant reduction in the tumor volume (66.87%) with niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle, where pure niclosamide showed just half of the activity. Molecular signaling data by western blotting also indicated that niclosamide-loaded lithocholic acid tryptophan conjugate nanomicelle interfered with the EphA2 receptor signaling and inhibition of the Wnt/beta-catenin pathway and resulted in the synergistic anticancer activity compared to niclosamide pure drug.


Title: Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs
Journal name: J Chromatogr B Analyt Technol Biomed Life Sci
Journal date: 2021 Aug 1;1179:122862.
Doi: 10.1016/j.jchromb.2021.122862.
Author: Hae-In Choi
Taeheon Kim
Seung-Won Lee
Jin Woo Kim
Yoon Ju Noh
Gwan-Young Kim
Hyun- Jin Park
Yoon-Jee Chae
Kyeong-Ryoon Lee
Soo-Jin Kim
Tae-Sung Koo
Abstract: Niclosamide, which is an anti-tapeworm drug, was developed in 1958. However, recent studies have demonstrated the antiviral effects of niclosamide against the SARS-CoV-2 virus, which causes COVID-19. In this study, we developed and validated a quantitative analysis method for the determination of niclosamide in rat and dog plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and used this method for pharmacokinetic studies. Biological samples were prepared using the protein precipitation method with acetonitrile. Ibuprofen was used as an internal standard. The mobile phase used to quantify niclosamide in rat or dog plasma consisted of 10 mM ammonium formate in distilled water-acetonitrile (30:70, v/v) or 5 mM ammonium acetate-methanol (30:70, v/v). An XDB-phenyl column (5 µm, 2.1 × 50 mm) and a Kinetex® C18 column (5 µm, 2.1 × 500 mm) were used as reverse-phase liquid chromatography columns for rat and dog plasma analyses, respectively. Niclosamide and ibuprofen were detected under multiple reaction monitoring conditions using the electrospray ionization interface running in the negative ionization mode. Niclosamide presented linearity in the concentration ranges of 1-3000 ng/mL (r = 0.9967) and 1-1000 ng/mL (r = 0.9941) in rat and dog plasma, respectively. The intra- and inter-day precision values were < 7.40% and < 6.35%, respectively, for rat plasma, and < 3.95% and < 4.01%, respectively, for dog plasma. The intra- and inter-day accuracy values were < 4.59% and < 6.63%, respectively, for rat plasma, and < 12.1% and < 10.9%, respectively, for dog plasma. In addition, the recoveries of niclosamide ranged between 87.8 and 99.6% and 102-104% for rat and dog plasma, respectively. Niclosamide was stable during storage under various conditions (three freeze-thaw cycles, 6 h at room temperature, long-term, and processed samples). A reliable LC-MS/MS method for niclosamide detection was successfully used to perform pharmacokinetic studies in rats and dogs. Niclosamide presented dose-independent pharmacokinetics in the dose range of 0.3-3 mg/kg after intravenous administration, and drug exposure in rats and dogs after oral administration was very low. Additionally, niclosamide presented high plasma protein binding (>99.8%) and low metabolic stability. These results can be helpful for further developing and understanding the pharmacokinetic characteristics of niclosamide to expand its clinical use.


Title: The ameliorative effect of niclosamide on bile duct ligation induced liver fibrosis via suppression of NOTCH and Wnt pathways
Journal name: Toxicol Lett
Journal date: 2021 Sep 1;347:23-35.
Doi: 10.1016/j.toxlet.2021.04.018.
Author: Manar M Esmail
Noha M Saeed
Haidy E Michel
Reem N El-Naga
Abstract: Liver fibrosis is the conjoint consequence of almost all chronic liver diseases. Cholestatic liver injury is a significant stimulus for fibrotic liver. This study was conducted to investigate the hepatoprotective effect of niclosamide as a NOTCH inhibitor and on the Wnt pathway against cholestatic liver fibrosis (CLF) which was experimentally induced by bile duct ligation (BDL). Rats were randomly divided into five main groups (6 per group): sham, BDL, BDL/niclosamide 5, BDL/niclosamide 10 and niclosamide 10 only group. Niclosamide was administered intraperitoneally (i.p.) for 4 weeks starting at the same day of surgery at doses 5 and 10 mg/kg. Liver function, cholestasis, oxidative stress, inflammation, liver fibrosis, NOTCH signaling pathway and Wnt pathway markers were assessed. Niclosamide (5 and 10 mg/kg) significantly reduced liver enzymes levels, oxidative stress, inflammation and phosphorylated signal transducer and activator of transcription3 (p-STAT3). Niclosamide (5 and 10 mg/kg) also significantly reduced NOTCH pathway (Jagged1, NOTCH2, NOTCH3, HES1, SOX9), Wnt pathway (Wnt5B, and Wnt10A), and fibrosis (transforming growth factor-beta1 (TGF-β1), alpha smooth muscle actin (α-SMA) and collagen deposition with more prominent effect of the higher dose 10 mg/kg. So, this study presents nicloamide as a promising antifibrotic agent in CLF through inhibition of NOTCH and Wnt pathways.


Title: The potential endocrine disruption mechanism of anthelmintic drug niclosamide by activating estrogen receptors and estrogen-related receptors
Journal name: Toxicology
Journal date: 2021 Jun 15;457:152805.
Doi: 10.1016/j.tox.2021.152805.
Author: Sen He
Xin Li
Jie-Zhi Ma
Yuan Yang
Shuang Luo
Xian-De Xie
Bing-Hua Yan
Jian Yang
Lin Luo
Lin-Ying Cao
Abstract: Niclosamide (NIC), a helminthic drug used widely for controlling schistosomiasis, can reportedly disrupt the endocrine system. However, its underlying mechanisms are still unclear. In this study, we revealed the potential endocrine disruption mechanism of NIC by activating estrogen receptors (ERs) and estrogen-related receptors (ERRs). The binding potency of NIC with ERα, ERβ and ERRγ were determined by fluorescence competitive binding assays, which shows an IC
(the concentration of NIC needed to displace 50 % of the probe from the receptor) of 90 ± 4.1, 10 ± 1.7 nM and 0.59 ± 0.07 nM respectively. The IC
for ERRγ is the lowest one among the three detected receptors, which is three orders of magnitude lower than the known agonist GSK4716.The transcriptional activities of NIC on ERs and ERRs were detected by MVLN cells (stably transfected with ERs reporter gene) and HeLa cells (transiently transfected with ERRs reporter gene)-based luciferase reporter gene assay. The lowest observable effective concentration (LOEC) ranked as follows: ERRγ (0.5 nM) < ERRα (10 nM) < ERs (100 nM). The maximum observed induction rate for ERRγ (294 %) was higher than that for ERRα (191 %). The maximum observed induction rate of NIC for ERs was 30 % relative to 17β-estradiol. In addition, we simulated the interactions of NIC with ERs and ERRs by molecular docking. NIC could dock into the ligand binding pockets of ERs and ERRs and form hydrogen bonds with different amino acids. The binding energy ranked as follows: ERRγ (-8.90 kcal/mol) < ERβ (-7.57 kcal/mol) < ERRα (-7.15 kcal/mol) < ERα (-6.53 kcal/mol), which implied that NIC bound to ERRγ with higher binding affinity than the other receptors. Overall, we clarify that ERRγ might be the dominant target for NIC in cells rather than ERRα and ERs. We reveal potential novel mechanisms for the endocrine disruption effects of NIC by activating both ERRs and ERs at environmentally-related nanomolar levels.


Title: Niclosamide Is Active In Vitro against Mycetoma Pathogens
Journal name: Molecules
Journal date: 2021 Jun 30;26(13):4005.
Doi: 10.3390/molecules26134005.
Author: Abdelhalim B Mahmoud
Shereen Abd Algaffar
Wendy van de Sande
Sami Khalid
Marcel Kaiser
Pascal Mäse
Abstract: Redox-active drugs are the mainstay of parasite chemotherapy. To assess their repurposing potential for eumycetoma, we have tested a set of nitroheterocycles and peroxides in vitro against two isolates of
, the main causative agent of eumycetoma in Sudan. All the tested compounds were inactive except for niclosamide, which had minimal inhibitory concentrations of around 1 µg/mL. Further tests with niclosamide and niclosamide ethanolamine demonstrated in vitro activity not only against
but also against
spp., causative agents of actinomycetoma, with minimal inhibitory concentrations below 1 µg/mL. The experimental compound MMV665807, a related salicylanilide without a nitro group, was as active as niclosamide, indicating that the antimycetomal action of niclosamide is independent of its redox chemistry (which is in agreement with the complete lack of activity in all other nitroheterocyclic drugs tested). Based on these results, we propose to further evaluate the salicylanilides, niclosamidein particular, as drug repurposing candidates for mycetoma.


Title: Niclosamide inhalation powder made by thin-film freezing: Multi-dose tolerability and exposure in rats and pharmacokinetics in hamsters
Journal name: Int J Pharm
Journal date: 2021 Jun 15;603:120701.
Doi: 10.1016/j.ijpharm.2021.120701.
Author: Miguel O Jara
Zachary N Warnken
Sawittree Sahakijpijarn
Chaeho Moon
Esther Y Maier
Dale J Christensen
John J Koleng
Jay I Peters
Sarah D Hackman Maier
Robert O Williams Iii
Abstract: In this work, we have developed and tested a dry powder form of niclosamide made by thin-film freezing (TFF) and administered it by inhalation to rats and hamsters to gather data about its toxicology and pharmacokinetics. Niclosamide, a poorly water-soluble drug, is an interesting drug candidate because it was approved over 60 years ago for use as an anthelmintic medication, but recent studies demonstrated its potential as a broad-spectrum antiviral with pharmacological effect against SARS-CoV-2 infection. TFF was used to develop a niclosamide inhalation powder composition that exhibited acceptable aerosol performance with a fine particle fraction (FPF) of 86.0% and a mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of 1.11 µm and 2.84, respectively. This formulation not only proved to be safe after an acute three-day, multi-dose tolerability and exposure study in rats as evidenced by histopathology analysis, and also was able to achieve lung concentrations above the required IC
levels for at least 24 h after a single administration in a Syrian hamster model. To conclude, we successfully developed a niclosamide dry powder inhalation that overcomes niclosamide's limitation of poor oral bioavailability by targeting the drug directly to the primary site of infection, the lungs.


Title: Scalable nanoprecipitation of niclosamide and in vivo demonstration of long-acting delivery after intramuscular injection
Journal name: Nanoscale
Journal date: 2021 Apr 7;13(13):6410-6416.
Doi: 10.1039/d1nr00309g.
Author: James J Hobson
Alison C Savage
Andrew B Dwyer
Catherine Unsworth
Jonathan Massam
Usman Arshad
Henry Pertinez
Helen Box
Lee Tatham
Rajith K R Rajoli
Megan Neary
Joanne Sharp
Anthony Valentijn
Christopher David
Paul Curley
Neill J Liptrott
Tom O McDonald
Andrew Owen
Steve P Rannard
Abstract: The control of COVID-19 across the world requires the formation of a range of interventions including vaccines to elicit an immune response and immunomodulatory or antiviral therapeutics. Here, we demonstrate the nanoparticle formulation of a highly insoluble drug compound, niclosamide, with known anti SARS-CoV-2 activity as a cheap and scalable long-acting injectable antiviral candidate.


Title: AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption
Journal name: Int J Mol Sci
Journal date: 2021 May 24;22(11):5515.
Doi: 10.3390/ijms22115515.
Author: Navid Sobhani
Praveen Kumar Neeli
Alberto D'Angelo
Matteo Pittacolo
Marianna Sirico
Ilaria Camilla Galli
Giandomenico Roviello
Gabriella Nesi
Abstract: Metastatic prostate cancer is the most common cancer in males and the fifth cause of cancer mortality worldwide. Despite the major progress in this field, leading to the approval of novel anti-androgens, the prognosis is still poor. A significant number of patients acquire an androgen receptor splice variant 7 (AR-V7), which is constitutively activated and lacks the ligand-binding domain (LBD) while maintaining the nuclear localization signal and DNA-binding domain (DBD). This conformational change, even in the absence of the ligand, allows its retention within the nucleus, where it acts as a transcription factor repressing crucial tumor suppressor genes. AR-V7 is an important oncogenic driver and plays a role as an early diagnostic and prognostic marker, as well as a therapeutic target for antagonists such as niclosamide and TAS3681. Anti-AR-V7 drugs have shown promise in recent clinical investigations on this subset of patients. This mini-review focuses on the relevance of AR-V7 in the clinical manifestations of castration-resistant prostate cancer (CRPC) and summarizes redemptive therapeutic strategies.


Title: SARS-CoV-2-mediated dysregulation of metabolism and autophagy uncovers host-targeting antivirals
Journal name: Nat Commun
Journal date: 2021 Jun 21;12(1):3818.
Doi: 10.1038/s41467-021-24007-w.
Author: Nils C Gassen
Jan Papies
Thomas Bajaj
Jackson Emanuel
Frederik Dethloff
Robert Lorenz Chua
Jakob Trimpert
Nicolas Heinemann
Christine Niemeyer
Friderike Weege
Katja Hönzke
Tom Aschman
Daniel E Heinz
Katja Weckmann
Tim Ebert
Andreas Zellner
Martina Lennarz
Emanuel Wyler
Simon Schroeder
Anja Richter
Daniela Niemeyer
Karen Hoffmann
Thomas F Meyer
Frank L Heppner
Victor M Corman
Markus Landthaler
Andreas C Hocke
Markus Morkel
Nikolaus Osterrieder
Christian Conrad
Roland Eils
Helena Radbruch
Patrick Giavalisco
Christian Drosten
Marcel A Mülle
Abstract: Viruses manipulate cellular metabolism and macromolecule recycling processes like autophagy. Dysregulated metabolism might lead to excessive inflammatory and autoimmune responses as observed in severe and long COVID-19 patients. Here we show that SARS-CoV-2 modulates cellular metabolism and reduces autophagy. Accordingly, compound-driven induction of autophagy limits SARS-CoV-2 propagation. In detail, SARS-CoV-2-infected cells show accumulation of key metabolites, activation of autophagy inhibitors (AKT1, SKP2) and reduction of proteins responsible for autophagy initiation (AMPK, TSC2, ULK1), membrane nucleation, and phagophore formation (BECN1, VPS34, ATG14), as well as autophagosome-lysosome fusion (BECN1, ATG14 oligomers). Consequently, phagophore-incorporated autophagy markers LC3B-II and P62 accumulate, which we confirm in a hamster model and lung samples of COVID-19 patients. Single-nucleus and single-cell sequencing of patient-derived lung and mucosal samples show differential transcriptional regulation of autophagy and immune genes depending on cell type, disease duration, and SARS-CoV-2 replication levels. Targeting of autophagic pathways by exogenous administration of the polyamines spermidine and spermine, the selective AKT1 inhibitor MK-2206, and the BECN1-stabilizing anthelmintic drug niclosamide inhibit SARS-CoV-2 propagation in vitro with IC
values of 136.7, 7.67, 0.11, and 0.13 μM, respectively. Autophagy-inducing compounds reduce SARS-CoV-2 propagation in primary human lung cells and intestinal organoids emphasizing their potential as treatment options against COVID-19.

Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.
Niclosamide, also known as niclocide or yomesan, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Niclosamide is a drug which is used for the treatment of tapeworm and intestinal fluke infections: taenia saginata (beef tapeworm), taenia solium (pork tapeworm), diphyllobothrium latum (fish tapeworm), fasciolopsis buski (large intestinal fluke). niclosamide is also used as a molluscicide in the control of schistosomiasis. Niclosamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Niclosamide has been detected in multiple biofluids, such as urine and blood. Within the cell, niclosamide is primarily located in the cytoplasm and membrane (predicted from logP). Niclosamide is a potentially toxic compound.
Niclosamide is a member of benzamides.

1: Yo YT, Lin YW, Wang YC, Balch C, Huang RL, Chan MW, Sytwu HK, Chen CK, Chang CC, Nephew KP, Huang T, Yu MH, Lai HC. Growth inhibition of ovarian tumor-initiating cells by niclosamide. Mol Cancer Ther. 2012 Aug;11(8):1703-12. doi: 10.1158/1535-7163.MCT-12-0002. Epub 2012 May 10. PubMed PMID: 22576131.
2: Fonseca BD, Diering GH, Bidinosti MA, Dalal K, Alain T, Balgi AD, Forestieri R, Nodwell M, Rajadurai CV, Gunaratnam C, Tee AR, Duong F, Andersen RJ, Orlowski J, Numata M, Sonenberg N, Roberge M. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling. J Biol Chem. 2012 May 18;287(21):17530-45. doi: 10.1074/jbc.M112.359638. Epub 2012 Apr 2. PubMed PMID: 22474287; PubMed Central PMCID: PMC3366846.
3: Pan JX, Ding K, Wang CY. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chin J Cancer. 2012 Apr;31(4):178-84. doi: 10.5732/cjc.011.10290. Epub 2012 Jan 9. PubMed PMID: 22237038.
4: Lu W, Lin C, Roberts MJ, Waud WR, Piazza GA, Li Y. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. PLoS One. 2011;6(12):e29290. doi: 10.1371/journal.pone.0029290. Epub 2011 Dec 16. PubMed PMID: 22195040; PubMed Central PMCID: PMC3241710.
5: Helfman DM. Niclosamide: an established antihelminthic drug as a potential therapy against S100A4-mediated metastatic colon tumors. J Natl Cancer Inst. 2011 Jul 6;103(13):991-2. doi: 10.1093/jnci/djr221. Epub 2011 Jun 17. PubMed PMID: 21685360.
6: Sack U, Walther W, Scudiero D, Selby M, Kobelt D, Lemm M, Fichtner I, Schlag PM, Shoemaker RH, Stein U. Novel effect of antihelminthic Niclosamide on S100A4-mediated metastatic progression in colon cancer. J Natl Cancer Inst. 2011 Jul 6;103(13):1018-36. doi: 10.1093/jnci/djr190. Epub 2011 Jun 17. PubMed PMID: 21685359.
7: Osada T, Chen M, Yang XY, Spasojevic I, Vandeusen JB, Hsu D, Clary BM, Clay TM, Chen W, Morse MA, Lyerly HK. Antihelminth compound niclosamide downregulates Wnt signaling and elicits antitumor responses in tumors with activating APC mutations. Cancer Res. 2011 Jun 15;71(12):4172-82. doi: 10.1158/0008-5472.CAN-10-3978. Epub 2011 Apr 29. PubMed PMID: 21531761; PubMed Central PMCID: PMC3117125.
8: Jin Y, Lu Z, Ding K, Li J, Du X, Chen C, Sun X, Wu Y, Zhou J, Pan J. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species. Cancer Res. 2010 Mar 15;70(6):2516-27. doi: 10.1158/0008-5472.CAN-09-3950. Epub 2010 Mar 9. PubMed PMID: 20215516.
9: Wang AM, Ku HH, Liang YC, Chen YC, Hwu YM, Yeh TS. The autonomous notch signal pathway is activated by baicalin and baicalein but is suppressed by niclosamide in K562 cells. J Cell Biochem. 2009 Mar 1;106(4):682-92. doi: 10.1002/jcb.22065. PubMed PMID: 19160421.

Submit   


* For orders by credit card, we will send you a digital invoice so you can place an order online.